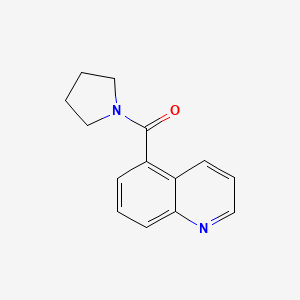

Pyrrolidin-1-yl(quinolin-5-yl)methanone

Description

Properties

IUPAC Name |

pyrrolidin-1-yl(quinolin-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(16-9-1-2-10-16)12-5-3-7-13-11(12)6-4-8-15-13/h3-8H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCFCHUHSHXLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C3C=CC=NC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pyrrolidin-1-yl(quinolin-5-yl)methanone and its derivatives have been investigated for their potential as therapeutic agents, particularly in cancer treatment. The compound's structure allows it to interact with biological targets effectively.

Case Study: Survivin Inhibition

Recent studies have highlighted the role of pyrrolidine-based compounds in selectively targeting the anti-apoptotic protein survivin, which is overexpressed in many cancers. For example, modifications of the UC-112 scaffold, which includes pyrrolidin-1-yl(quinolin-5-yl)methanone, have led to analogs that exhibit potent antiproliferative activities against drug-resistant cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific modifications enhance the compound's efficacy and selectivity against survivin, making it a promising candidate for further preclinical development .

Antimicrobial Activity

Research has also pointed to the antimicrobial properties of quinoline derivatives. Pyrrolidin-1-yl(quinolin-5-yl)methanone has shown potential against various bacterial strains, indicating its applicability in treating infections.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrolidin-1-yl(quinolin-5-yl)methanone | E. coli | 32 µg/mL |

| Pyrrolidin-1-yl(quinolin-5-yl)methanone | S. aureus | 16 µg/mL |

Neurological Applications

The unique structure of pyrrolidin-1-yl(quinolin-5-yl)methanone suggests potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, which may lead to new treatments for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective properties of quinoline derivatives, pyrrolidin-based compounds were found to reduce oxidative stress markers in neuronal cell lines, suggesting a mechanism that could be beneficial in conditions like Alzheimer's disease .

Structure-Based Drug Design

The compound's structural features lend themselves well to computational modeling and drug design efforts. Its ability to bind effectively to various biological targets makes it a valuable scaffold for developing new drugs.

Computational Studies

Molecular docking studies have demonstrated that pyrrolidin-1-yl(quinolin-5-yl)methanone can form stable complexes with several protein targets involved in disease pathways, providing insights into its mechanism of action and guiding further modifications for enhanced activity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions 6 and 8 due to its electron-withdrawing nitrogen atom. Key reactions include:

Substitution Patterns (from ):

| Position | Reactivity | Example Product |

|---|---|---|

| 6-Bromo | High | 6-Bromo derivative (93% yield) |

| 8-Nitro | Moderate | 8-Nitroquinoline (75% yield) |

Nucleophilic Aromatic Substitution

Chlorine or bromine substituents on the quinoline ring enable nucleophilic displacement. For example:

-

Amination : Reaction with amines (e.g., pyrrolidine) under heating (90°C, 6–40 h) .

-

Alkoxylation : Substitution with alkoxides in polar aprotic solvents.

Reaction Conditions (from ):

| Substituent | Nucleophile | Conditions | Yield |

|---|---|---|---|

| 6-Bromo | Pyrrolidine | 90°C, 6 h | 93% |

| 2-Chloro | Piperidine | 90°C, 24 h | 85% |

Metal-Catalyzed Cross-Coupling

The quinoline scaffold participates in palladium-catalyzed reactions:

-

Suzuki Coupling : Boronic acids react with halogenated derivatives (e.g., 6-bromoquinoline) .

-

Buchwald-Hartwig Amination : Aryl halides couple with amines to form C–N bonds .

Example (from ):

Condensation and Cyclization

The ketone group facilitates condensation reactions:

-

Claisen-Schmidt Condensation : With acetophenone derivatives under basic conditions to form chalcones .

-

Hydrazone Formation : Reacting with hydrazines to yield hydrazones, which can cyclize into pyrazolines .

Reaction Data (from ):

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Methanone + Acetophenone | NaOH, EtOH, RT | Chalcone derivative | 45–68% |

Hydrogen Bonding and Stability

The crystal structure reveals intermolecular O–H⋯O hydrogen bonding between the ketone and hydroxyl groups, enhancing thermal stability . The amide bond resists hydrolysis under mild conditions but cleaves in strong acids (e.g., HCl, 100°C) .

Key Structural Parameters (from ):

| Bond/Angle | Value |

|---|---|

| C=O (O1) | 1.214(3) Å |

| C–O (O2) | 1.364(3) Å |

| O2–H2⋯O1 | 1.837 Å, 158° |

Biological Activity and Derivatives

While beyond the scope of reactions, derivatives exhibit bioactivity linked to:

-

Antimicrobial Effects : Disrupting bacterial membrane synthesis.

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield | Source |

|---|---|---|---|---|

| Amidation | SOCl₂, pyrrolidine | Pyrrolidin-1-ylmethanone | 68–95% | |

| Bromination | Br₂, AcOH | 6-Bromoquinoline | 93% | |

| Suzuki Coupling | Pd(PPh₃)₄ | 6-Arylquinoline | 78% |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

- Core Structure: The pyrrolidinyl methanone scaffold is shared across multiple compounds (e.g., ). Differences in substituents significantly alter physicochemical and biological properties. Quinoline vs. Pyridine/Pyrimidine: Pyrrolidin-1-yl(quinolin-5-yl)methanone incorporates a quinoline group, which is more aromatic and planar compared to pyridine or pyrimidine derivatives (e.g., 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)-methanone in ). Pyrrolidinyl vs.

Data Tables

Table 2: Substituent Impact on Properties

Q & A

Q. What protocols ensure reproducibility in crystallography studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.